REACTION_CXSMILES
|
[O-:1][P:2]([O:5][P:6]([O-:9])([O-:8])=[O:7])(=[O:4])[O-:3].[Na+].[Na+].[Na+].[Na+].[N:14]1[C:21]([NH2:22])=[N:20][C:18]([NH2:19])=[N:17][C:15]=1[NH2:16].P(OP(O)(O)=O)(O)(O)=O>O>[OH:3][P:2]([O:5][P:6]([OH:9])([OH:8])=[O:7])(=[O:1])[OH:4].[N:14]1[C:21]([NH2:22])=[N:20][C:18]([NH2:19])=[N:17][C:15]=1[NH2:16] |f:0.1.2.3.4,8.9|
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Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
4.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After agitating for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 1.5l of AMBERLITE 120H ion exchange resin
|
Type
|
FILTRATION
|
Details
|
the product melamine pyrophosphate IX was then recovered by filtration
|
Type
|
WASH
|
Details
|
washed with deionized water (2 l)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product melamine pyrophosphate IX was dried in an oven at 100°C to constant weight
|
Type
|
CUSTOM
|
Details
|
Yields from several preparations
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OP(O)(=O)OP(=O)(O)O.N1=C(N)N=C(N)N=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |